An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2-(trifluoromethyl)benzoic acid
Introduction
5-methoxy-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic incorporation of a methoxy group and a trifluoromethyl substituent onto the benzoic acid scaffold imparts a unique combination of electronic and steric properties. These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in drug discovery and the development of advanced materials.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid, offering both theoretical predictions and established experimental protocols for their determination.
Molecular Identity and Structure
A foundational understanding of a compound begins with its fundamental identifiers and structural representation.
| Identifier | Value | Source |
| CAS Number | 716-31-4 | [3][4] |
| Molecular Formula | C9H7F3O3 | [3][5] |
| Molecular Weight | 220.15 g/mol | [3][6] |
| SMILES | COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | [4][5] |
| InChI | InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | [5] |
The structural arrangement of the methoxy and trifluoromethyl groups on the benzoic acid ring is crucial to its chemical behavior. The electron-donating nature of the methoxy group and the strong electron-withdrawing effect of the trifluoromethyl group create a distinct electronic profile that governs its reactivity and acidity.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid. It is important to note that some of these values are predicted and should be confirmed through experimental validation for critical applications.
| Property | Value | Details | Source |
| Melting Point | 95-96 °C | [3] | |
| Boiling Point | 294.4±40.0 °C | (Predicted) | [3] |
| Density | 1.380±0.06 g/cm³ | (Predicted) | [3] |
| pKa | 3.11±0.36 | (Predicted) | [3] |
| logP | 2.3 | (Predicted XlogP) | [5] |
Solubility and Partitioning Behavior
The solubility and lipophilicity of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
The presence of the carboxylic acid group suggests that the solubility of 5-methoxy-2-(trifluoromethyl)benzoic acid is pH-dependent.[7] It is expected to be more soluble in alkaline aqueous solutions due to the formation of the carboxylate salt. In organic solvents, its solubility is likely to be higher in polar organic solvents like ethanol and acetone.[7] The trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes.[2]
Experimental Determination of Physicochemical Properties
To ensure the highest level of scientific integrity, experimental determination of key physicochemical parameters is paramount. The following sections provide detailed protocols for the determination of pKa and logP.
Protocol for pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and reliable method for its determination.[8][9]
Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[9][10]
Methodology:
-
Preparation of Solutions:
-
Instrumentation:
-
Calibrate a pH meter using the standard buffer solutions.[8]
-
Use a magnetic stirrer and stir bar to ensure proper mixing.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the 5-methoxy-2-(trifluoromethyl)benzoic acid solution into a beaker.[8]
-
Immerse the calibrated pH electrode into the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[8]
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.
-
The pKa is equal to the pH at the half-equivalence point.[10]
-
For robust data, perform the titration in triplicate.[8]
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for logP Determination by the Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, typically n-octanol and water, and is a key indicator of lipophilicity.[11][12] The shake-flask method is considered the gold standard for its determination.[13][14]
Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[11]
Methodology:
-
Preparation of Phases:
-
Sample Preparation:
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a centrifuge tube.[11]
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[11]
-
Allow the phases to separate completely, often aided by centrifugation.[11]
-
-
Quantification:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Stability and Reactivity
5-methoxy-2-(trifluoromethyl)benzoic acid is expected to be stable at room temperature in a closed container under normal storage and handling conditions.[15] As a carboxylic acid, it will react with bases to form salts. It is incompatible with strong oxidizing agents and strong reducing agents.[15] The trifluoromethyl group is generally stable and enhances the overall stability of the molecule.[7]
Applications and Significance
The unique physicochemical properties of 5-methoxy-2-(trifluoromethyl)benzoic acid make it a valuable intermediate in several areas:
-
Pharmaceuticals: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.[2] The overall structure can serve as a scaffold for the synthesis of various therapeutic agents.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides with improved efficacy.[1]
-
Materials Science: Fluorinated organic molecules are used in the development of advanced materials with specific optical and electronic properties.
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